REACTION_CXSMILES
|
B([O-])=O.[Na+:4].[B].[B:6]([OH:9])([OH:8])[OH:7]>>[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[B:6]([O-:9])([O-:8])[O-:7].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4].[Na+:4] |f:0.1,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |